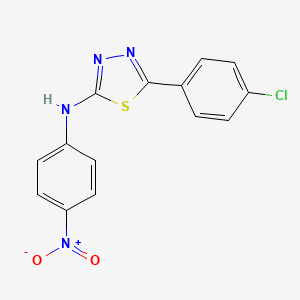![molecular formula C21H17ClN2O4S B14208451 N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827576-99-8](/img/structure/B14208451.png)
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with the molecular formula C20H18ClN3O5S2. It is known for its complex structure, which includes a chlorobenzoyl group, a sulfamoyl group, and an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with 2-aminophenylsulfonamide in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction, crystallization, and recrystallization techniques are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenylacetamides.
Applications De Recherche Scientifique
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cyclooxygenases (COX), which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, it may interact with other molecular pathways involved in cell signaling and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[2-(4-Chlorophenyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(4-Chlorobenzyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(4-Chlorophenyl)phenyl]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzoyl group, in particular, contributes to its potential as an anti-inflammatory agent, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
827576-99-8 |
|---|---|
Formule moléculaire |
C21H17ClN2O4S |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
N-[4-[[2-(4-chlorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14(25)23-17-10-12-18(13-11-17)29(27,28)24-20-5-3-2-4-19(20)21(26)15-6-8-16(22)9-7-15/h2-13,24H,1H3,(H,23,25) |
Clé InChI |
KYDFMBXPKDAQMV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


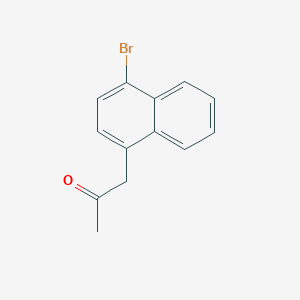
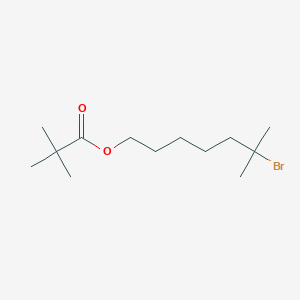
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
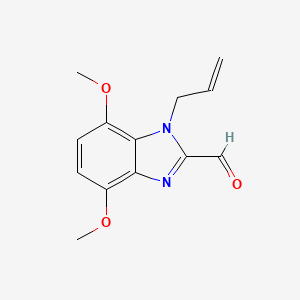
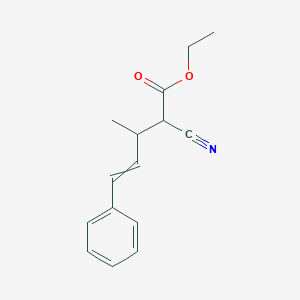
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
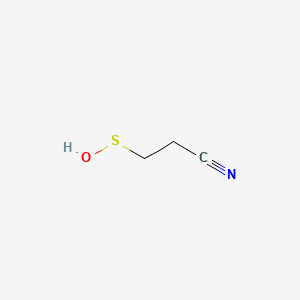
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
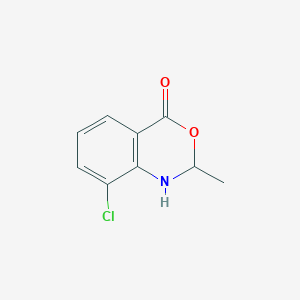
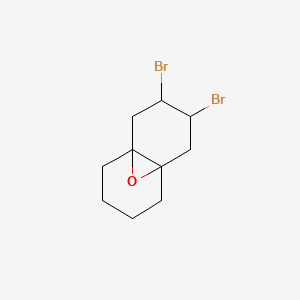
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
